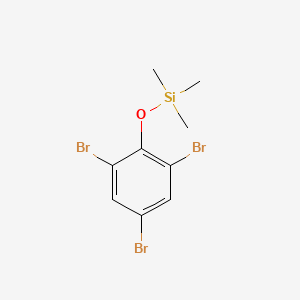

Silane, trimethyl(2,4,6-tribromophenoxy)-

Description

Historical Context of Organosilicon Compounds in Advanced Chemical Syntheses

The journey of organosilicon compounds began in 1863 when Charles Friedel and James Crafts synthesized the first such compound, tetraethylsilane. sbfchem.comwikipedia.orgencyclopedia.pub This marked the dawn of a new era in chemistry, exploring the unique properties endowed by the silicon-carbon bond. longdom.org The early 20th century saw pioneering work by Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.org A significant leap forward occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller, enabling large-scale industrial production of functional organosilanes. longdom.org This breakthrough paved the way for the widespread application of silicones in various industries, from lubricants and sealants to coatings and resins. sbfchem.comencyclopedia.pub In contemporary advanced chemical syntheses, organosilicon compounds are invaluable as protecting groups, reagents for carbon-carbon bond formation, and precursors for novel materials.

The Role of Phenoxysilanes in Advanced Organic and Inorganic Chemistry

Phenoxysilanes, a subclass of organosilicon compounds featuring a silicon-oxygen-aromatic ring linkage, have carved out a significant role in both organic and inorganic chemistry. In organic synthesis, the trimethylsilyl (B98337) group is a common protecting group for phenols, allowing other reactive sites in a molecule to be modified without affecting the hydroxyl group. The formation of a phenoxysilane is a key step in this protective strategy.

Furthermore, phenoxysilanes serve as versatile intermediates. The silicon-oxygen bond can be cleaved under specific conditions to regenerate the phenol (B47542), making them valuable in multi-step syntheses. In inorganic chemistry, phenoxysilanes are utilized as ligands for metal complexes and as precursors for the synthesis of silica-based materials and ceramics. Their thermal stability and defined decomposition pathways make them suitable for creating materials with tailored properties. Organofunctional silanes, a broader category that includes phenoxysilanes, are instrumental as adhesion promoters, crosslinkers, and surface modifiers in a variety of applications, including coatings and adhesives. wacker.comscispace.comrussoindustrial.ruresearchgate.net

Scope and Significance of Research on Trimethyl(2,4,6-tribromophenoxy)silane

Research specifically focused on Trimethyl(2,4,6-tribromophenoxy)silane appears to be limited, with much of the available information coming from chemical databases and supplier catalogs. Its formal identification is provided in the table below:

| Property | Value |

| Chemical Name | Silane (B1218182), trimethyl(2,4,6-tribromophenoxy)- |

| CAS Number | 55454-60-9 |

| Molecular Formula | C9H11Br3OSi |

| Synonyms | Trimethyl(2,4,6-tribromophenoxy)silane |

Data sourced from chemical databases. chemnet.comlookchem.com

Despite the scarcity of dedicated studies, the significance of this compound can be inferred from its constituent parts. The presence of three bromine atoms on the phenyl ring suggests potential applications in areas where high atomic weight and flame-retardant properties are desirable. Brominated compounds are well-established as flame retardants, and organosilicon compounds are also known to enhance fire resistance. Therefore, it is plausible that Trimethyl(2,4,6-tribromophenoxy)silane could be investigated as a flame-retardant additive or a precursor for flame-retardant polymers.

The trimethylsilyl group suggests its use as a protected form of 2,4,6-tribromophenol (B41969), a compound used in the synthesis of other chemicals. google.com This protection would allow for chemical manipulations at other parts of a molecule without interference from the acidic phenolic proton. The synthesis of this compound would likely involve the reaction of 2,4,6-tribromophenol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base. This is a standard procedure for the silylation of phenols. chemicalbook.com

Further research is necessary to fully elucidate the properties and potential applications of Trimethyl(2,4,6-tribromophenoxy)silane. Its study could contribute to the development of new functional materials, particularly in the field of flame retardants, and provide new tools for complex organic syntheses. The exploration of such niche compounds often leads to unexpected and valuable discoveries in the broader field of chemical science.

Structure

3D Structure

Properties

CAS No. |

55454-60-9 |

|---|---|

Molecular Formula |

C9H11Br3OSi |

Molecular Weight |

402.98 g/mol |

IUPAC Name |

trimethyl-(2,4,6-tribromophenoxy)silane |

InChI |

InChI=1S/C9H11Br3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |

InChI Key |

DPLVCJQKKTYFED-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 2,4,6 Tribromophenoxy Silane

Precursor Synthesis and Halogenation Pathways for 2,4,6-Tribromophenol (B41969)

The synthesis of trimethyl(2,4,6-tribromophenoxy)silane is fundamentally reliant on the availability of its precursor, 2,4,6-Tribromophenol. The preparation of this key intermediate is primarily achieved through the electrophilic aromatic substitution of phenol (B47542).

The hydroxyl (-OH) group of phenol is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. askfilo.commlsu.ac.in This strong activation facilitates polysubstitution, even under mild conditions. askfilo.commlsu.ac.in The most common and straightforward laboratory method involves the direct bromination of phenol using bromine water (an aqueous solution of bromine). brainly.inshaalaa.com This reaction is typically rapid, occurring at room temperature and resulting in the formation of a white precipitate of 2,4,6-tribromophenol in nearly quantitative yield. prepchem.combris.ac.uk The mechanism involves the polarization of the Br-Br bond by the highly activated phenol ring, leading to the sequential substitution of hydrogen atoms at the 2, 4, and 6 positions with bromine atoms. askfilo.com

Alternative halogenation pathways have also been developed, particularly for industrial-scale production. One such method employs hydrobromic acid (HBr) as the bromine source in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). google.com This approach is considered more environmentally friendly as it avoids the use of elemental bromine and does not produce additional hydrogen bromide as a byproduct. google.com Another method involves the controlled bromination of phenol, which is a recognized industrial preparation technique. nih.gov The formation of 2,4,6-tribromophenol can also occur as a result of the chlorination of water that contains both phenol and bromide ions. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Bromination | Phenol, Bromine Water (Br₂/H₂O) | Rapid reaction at room temperature; forms a white precipitate; high yield. | brainly.inshaalaa.comprepchem.com |

| Oxidative Bromination | Phenol, Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) | Avoids elemental bromine; environmentally benign; suitable for industrial production. | google.com |

| Water Treatment Byproduct | Phenol, Bromide ions, Chlorine | Formation observed during water chlorination processes. | nih.gov |

Silane (B1218182) Functionalization Strategies for Phenoxy Derivatives

Once the 2,4,6-tribromophenol precursor is obtained, the next crucial step is the introduction of the trimethylsilyl (B98337) group to form the target compound. This process, known as silylation or silanization, involves the formation of a covalent bond between the silicon atom and the oxygen atom of the phenolic hydroxyl group, resulting in a silyl (B83357) ether. wikipedia.orgwikipedia.org

Direct Silanization Reactions: Mechanisms and Stereoselectivity Considerations

The most common and direct method for the silylation of alcohols and phenols is the reaction with a silyl halide, typically a silyl chloride, in the presence of a base. wikipedia.orgthieme-connect.de For the synthesis of trimethyl(2,4,6-tribromophenoxy)silane, this involves reacting 2,4,6-tribromophenol with chlorotrimethylsilane (B32843) (trimethylsilyl chloride, TMSCl).

The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org A nitrogenous base, such as imidazole (B134444) or triethylamine (B128534), is required to act as a proton scavenger. numberanalytics.com The mechanism proceeds via the deprotonation of the acidic phenolic hydroxyl group by the base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic silicon atom of the chlorotrimethylsilane in a nucleophilic substitution reaction, displacing the chloride ion and forming the stable silicon-oxygen bond of the silyl ether. wikipedia.org The base hydrochloride salt precipitates or dissolves, and can be removed during workup.

Given that the reaction occurs at the achiral hydroxyl group and does not create a new stereocenter, stereoselectivity is not a consideration in the synthesis of trimethyl(2,4,6-tribromophenoxy)silane.

Transsilylation Approaches involving Trimethyl(2,4,6-tribromophenoxy)silane Precursors

Transsilylation, or the use of silylating agents other than silyl halides, offers an alternative route for forming silyl ethers. These methods often employ reagents that are less sensitive to moisture and generate more benign byproducts. A common reagent for this purpose is hexamethyldisilazane (B44280) (HMDS), (CH₃)₃Si-NH-Si(CH₃)₃. chemicalbook.com

In this approach, the phenol is treated with HMDS, often with the aid of a catalyst. The reaction is driven forward by the formation of ammonia (B1221849) (NH₃) as a volatile byproduct, which can be easily removed from the reaction mixture. This method is effective for silylating a wide range of alcohols and phenols. chemicalbook.com Other potent silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can also be used, where the reaction is driven by the formation of the stable N-(trimethylsilyl)acetamide byproduct. thieme-connect.de These reagents are particularly useful for silylating hindered or less reactive hydroxyl groups.

Catalytic Systems for Efficient Phenoxy-Silicon Bond Formation

To enhance the efficiency and rate of silylation reactions, various catalytic systems can be employed. The choice of catalyst often depends on the silylating agent and the substrate. For reactions involving silyl chlorides, bases like imidazole are often considered catalytic promoters as they form a highly reactive silylimidazolium intermediate. wikipedia.org

For less reactive silylating agents like HMDS, acid catalysts are often necessary. chemicalbook.com Systems such as P₂O₅/Al₂O₃ have been shown to effectively catalyze the trimethylsilylation of alcohols with HMDS at room temperature. chemicalbook.com Lewis acids can also facilitate the reaction. More advanced catalytic strategies, including the use of gallium trichloride (B1173362) (GaCl₃), have been developed for the selective silylation of alcohols and phenols. researchgate.net

In recent years, biocatalysis has emerged as a green alternative. Enzymes like Silicatein-α (Silα), derived from marine sponges, have been shown to catalyze the condensation of silanols with phenols to form silyl ethers, releasing only water as a byproduct. mdpi.comresearchgate.net While research in this area is ongoing, it presents a promising avenue for sustainable phenoxy-silicon bond formation. mdpi.com

| Catalyst/Promoter | Silylating Agent | Reaction Type | Reference |

|---|---|---|---|

| Imidazole, Triethylamine | Chlorotrimethylsilane (TMSCl) | Base-promoted direct silylation | wikipedia.orgnumberanalytics.com |

| P₂O₅/Al₂O₃ | Hexamethyldisilazane (HMDS) | Acid-catalyzed transsilylation | chemicalbook.com |

| Gallium Trichloride (PS/GaCl₃) | Various | Lewis acid-catalyzed silylation | researchgate.net |

| Silicatein-α (Silα) | Triethylsilanol | Biocatalytic condensation | mdpi.comresearchgate.net |

Purification and Isolation Techniques for High-Purity Trimethyl(2,4,6-tribromophenoxy)silane

Following the silylation reaction, a systematic purification and isolation procedure is essential to obtain the target compound in high purity. The process typically begins with quenching the reaction to neutralize any remaining reactive species.

An aqueous workup is the standard first step. wikipedia.org This involves diluting the reaction mixture with an organic solvent and washing it with water or a mild aqueous solution. If a base like triethylamine was used, a wash with a weak acid, such as a saturated ammonium (B1175870) chloride (NH₄Cl) solution, is effective for removing the excess base. wikipedia.org Subsequent washes with water and then brine (saturated NaCl solution) help to remove water-soluble byproducts and salts. thieme-connect.de

After the aqueous washes, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. thieme-connect.deorgsyn.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. thieme-connect.dechemicalbook.com

For final purification to achieve high purity, either distillation or column chromatography is employed. Given the likely volatility of silyl ethers, distillation under reduced pressure (vacuum distillation) can be an effective method for separating the product from non-volatile impurities. orgsyn.org Alternatively, flash column chromatography using silica (B1680970) gel as the stationary phase is a widely used technique to purify silyl ethers, separating the desired product from starting materials and byproducts based on polarity. thieme-connect.dechemicalbook.comlookchem.com The purity of the final isolated product can then be confirmed using analytical techniques such as NMR spectroscopy.

Spectroscopic and Structural Characterization of Trimethyl 2,4,6 Tribromophenoxy Silane

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For a complete structural elucidation of Trimethyl(2,4,6-tribromophenoxy)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy would be employed.

¹H NMR Spectroscopic Analysis of Trimethyl(2,4,6-tribromophenoxy)silane

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected Spectral Features:

Trimethylsilyl (B98337) (Si(CH₃)₃) Group: A sharp, intense singlet would be expected for the nine equivalent protons of the trimethylsilyl group. Due to the electropositive nature of silicon, this peak would appear in the upfield region of the spectrum, typically between δ 0.0 and 0.5 ppm.

Aromatic Protons: The 2,4,6-tribromophenoxy group contains two aromatic protons at the C3 and C5 positions. These protons are chemically equivalent due to the symmetry of the molecule and would appear as a single signal. This signal would be a singlet and would be found in the downfield region, characteristic of aromatic protons, likely in the range of δ 7.0-7.8 ppm. The exact chemical shift would be influenced by the deshielding effects of the bromine atoms and the siloxy group.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Value unavailable | Singlet | 9H | Si(CH ₃)₃ |

| Value unavailable | Singlet | 2H | Ar-H (C3, C5) |

¹³C NMR Spectroscopic Analysis of Trimethyl(2,4,6-tribromophenoxy)silane

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected Spectral Features:

Trimethylsilyl (Si(CH₃)₃) Carbons: A single resonance would be expected for the three equivalent methyl carbons of the trimethylsilyl group, appearing in the highly shielded (upfield) region of the spectrum, typically between δ 0 and 5 ppm.

Aromatic Carbons: Four distinct signals would be anticipated for the six carbons of the aromatic ring.

C1 (C-OSi): The carbon atom bonded to the siloxy group would be deshielded and its chemical shift would be in the range of δ 145-155 ppm.

C2, C4, C6 (C-Br): The three carbon atoms bonded to bromine would be expected to resonate at similar chemical shifts, though they may not be perfectly equivalent. Their signals would typically appear in the range of δ 110-125 ppm.

C3, C5 (C-H): The two equivalent carbons bonded to hydrogen atoms would give a single signal, expected in the aromatic region around δ 130-140 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ ppm) | Assignment |

| Value unavailable | Si(C H₃)₃ |

| Value unavailable | C 2, C 6 |

| Value unavailable | C 4 |

| Value unavailable | C 3, C 5 |

| Value unavailable | C 1 |

²⁹Si NMR Spectroscopic Analysis of Trimethyl(2,4,6-tribromophenoxy)silane

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique used to analyze the environment of silicon atoms.

Expected Spectral Features:

A single resonance would be expected for the silicon atom in the trimethylsiloxy group. The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to it. For aryloxy trimethylsilanes, the ²⁹Si chemical shift is typically observed in the range of δ +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). The electron-withdrawing nature of the tribromophenoxy group would likely shift this signal downfield compared to a simple phenoxytrimethylsilane.

Hypothetical ²⁹Si NMR Data Table

| Chemical Shift (δ ppm) | Assignment |

| Value unavailable | Si (CH₃)₃ |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry of Trimethyl(2,4,6-tribromophenoxy)silane

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high precision, which allows for the determination of its exact elemental formula.

Molecular Formula Confirmation: The molecular formula of Trimethyl(2,4,6-tribromophenoxy)silane is C₉H₁₁Br₃OSi. HRMS would be used to confirm this by comparing the experimentally measured exact mass of the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ with the theoretically calculated mass. The presence of three bromine atoms would create a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be a key feature for identification.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion would likely undergo fragmentation. Common fragmentation pathways for trimethylsilyl ethers include:

Loss of a methyl radical (•CH₃): This would result in a prominent [M-15]⁺ ion, which is often the base peak in the spectrum of trimethylsilyl compounds.

Cleavage of the Si-O bond: This could lead to fragments corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ (m/z 73) and the tribromophenoxy radical or cation.

Rearrangement reactions: Silyl (B83357) group migrations and other rearrangements are also possible.

Hypothetical HRMS Fragmentation Data Table

| m/z (Calculated) | Ion Formula | Description |

| Value unavailable | [C₉H₁₁Br₃OSi]⁺˙ | Molecular Ion (M⁺˙) |

| Value unavailable | [C₈H₈Br₃OSi]⁺ | [M-CH₃]⁺ |

| 73.0468 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |

| Value unavailable | [C₆H₂Br₃O]⁺ | [Tribromophenoxy]⁺ |

Gas Chromatography-Mass Spectrometry Integration for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Purity Assessment: For a volatile and thermally stable compound like Trimethyl(2,4,6-tribromophenoxy)silane, GC-MS is an ideal method for assessing purity. A pure sample would exhibit a single peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.

Identification of Impurities: Any impurities present in the sample, such as unreacted 2,4,6-tribromophenol (B41969) or by-products from the silylation reaction (e.g., hexamethyldisiloxane), would appear as separate peaks in the chromatogram. The mass spectrum corresponding to each peak can then be used to identify the structure of the impurity. This provides a comprehensive profile of the sample's composition and purity.

Infrared and Raman Spectroscopic Signatures of Trimethyl(2,4,6-tribromophenoxy)silane

The vibrational spectrum of trimethyl(2,4,6-tribromophenoxy)silane is expected to be a composite of the characteristic modes of the trimethylsilyl group, the Si-O-C linkage, and the 2,4,6-tribrominated aromatic ring. Direct experimental spectra for this specific compound are not widely published; however, the expected positions of key vibrational bands can be inferred from studies on related molecules.

The trimethylsilyl (Si(CH₃)₃) group typically presents several strong and recognizable bands. These include symmetric and asymmetric C-H stretching vibrations, usually found above 2900 cm⁻¹. researchgate.net Additionally, a strong band corresponding to the symmetric deformation of the methyl groups attached to silicon is characteristically observed around 1250 cm⁻¹, while Si-C stretching vibrations appear as strong bands in the 750-850 cm⁻¹ region. researchgate.net

The Si-O stretching vibration of the siloxy group (Si-O-Ar) is anticipated to produce a strong absorption in the infrared spectrum, typically in the 900-1100 cm⁻¹ range. The exact frequency can be influenced by the electronic effects of the aromatic substituent. For instance, studies on related silane (B1218182) derivatives show that pure Si-O stretching can be observed with intense absorption in both IR and Raman spectra, a phenomenon attributed to the significant difference in electronegativity between silicon and oxygen. jkps.or.krjkps.or.kr

The 2,4,6-tribromophenoxy group contributes its own set of characteristic vibrations. Vibrational assignments for 2,4,6-tribromophenol itself show aromatic C=C stretching modes in the 1400-1600 cm⁻¹ region. colab.ws The C-Br stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹. The substitution pattern on the benzene (B151609) ring dictates the frequencies of the C-H in-plane and out-of-plane bending modes.

Based on these analogous compounds, a theoretical table of expected key vibrational modes can be proposed.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for Trimethyl(2,4,6-tribromophenoxy)silane

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric & Symmetric C-H Stretch | -CH₃ | 2900 - 3000 | Medium-Strong | Medium |

| Aromatic C=C Stretch | C₆H₂Br₃ | 1400 - 1600 | Medium | Strong |

| Symmetric CH₃ Deformation | Si-(CH₃)₃ | ~1250 | Strong | Weak |

| Si-O-C Asymmetric Stretch | Si-O-C | 900 - 1100 | Strong | Medium |

| Si-C Stretch | Si-(CH₃)₃ | 750 - 850 | Strong | Medium |

| C-Br Stretch | C-Br | < 600 | Medium-Strong | Strong |

Note: This table is predictive and based on characteristic frequencies of the compound's functional groups found in related molecules. Actual experimental values may vary.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Trimethyl(2,4,6-tribromophenoxy)silane and its Derivatives

As of this writing, a solved single-crystal X-ray diffraction structure for trimethyl(2,4,6-tribromophenoxy)silane has not been identified in the primary scientific literature. Therefore, a definitive analysis of its solid-state conformation, bond lengths, and angles is not possible. However, crystallographic data from analogous molecules, such as other substituted phenoxysilanes and brominated aromatic compounds, can provide a robust model for its expected structural parameters and intermolecular interactions.

Crystallographic Analysis of Bonding and Molecular Geometry

The molecular geometry of trimethyl(2,4,6-tribromophenoxy)silane is centered around the Si-O-C linkage. The silicon atom is expected to adopt a distorted tetrahedral geometry with its three methyl groups and the phenoxy oxygen atom. The C-Si-C and O-Si-C bond angles would be close to the ideal tetrahedral angle of 109.5°, but with deviations due to the steric bulk of the substituents.

A critical parameter is the Si-O-C bond angle, which is known to be significantly wider than the sp³ C-O-C angle in ethers. In related silyl ethers like trimethyl(triphenylmethoxy)silane, this angle has been observed to be as wide as 139.79(11)°. nih.gov This wide angle is generally attributed to the electronic and steric effects of the silicon atom, including potential pπ-dπ interactions between the oxygen lone pairs and empty d-orbitals on the silicon. The Si-O bond length in such compounds is typically in the range of 1.63-1.66 Å. nih.govresearchgate.net

The 2,4,6-tribromophenoxy group is expected to be largely planar. The bond lengths and angles within the aromatic ring would be slightly distorted from those of unsubstituted benzene due to the electronic and steric influence of the three large bromine atoms and the siloxy substituent.

Table 2: Expected Molecular Geometry Parameters for Trimethyl(2,4,6-tribromophenoxy)silane Based on Analogous Structures

| Parameter | Atoms Involved | Expected Value | Reference Compound(s) |

| Bond Length | Si-O | 1.63 - 1.66 Å | Trimethyl(triphenylmethoxy)silane nih.gov |

| Bond Length | Si-C | ~1.85 Å | General Organosilanes |

| Bond Angle | Si-O-C | 130 - 145° | Trimethyl(triphenylmethoxy)silane nih.gov |

| Bond Angle | O-Si-C | 103 - 114° | Trimethyl(triphenylmethoxy)silane nih.gov |

| Bond Angle | C-Si-C | ~109.5° | General Organosilanes |

Note: These values are estimations based on crystallographic data from structurally similar compounds and are not experimental data for the title compound.

Supramolecular Interactions in Crystal Lattices

In the absence of a solved crystal structure, the supramolecular interactions governing the crystal packing of trimethyl(2,4,6-tribromophenoxy)silane can be predicted based on its molecular features. The packing would likely be dominated by a combination of van der Waals forces and more specific non-covalent interactions.

Given the three bromine atoms on the phenyl ring, halogen bonding is a highly probable and significant interaction in the crystal lattice. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen atom or the π-system of an adjacent aromatic ring. These interactions could play a crucial role in directing the molecular assembly into specific motifs.

Furthermore, the presence of the aromatic ring allows for potential π-π stacking interactions. In the crystal structure of trimethyl(triphenylmethoxy)silane, face-to-face π-π interactions with a centroid separation of approximately 4.19 Å are observed. nih.gov Similar interactions could occur between the tribromophenyl rings of adjacent molecules, contributing to the cohesion of the crystal lattice.

Reaction Mechanisms and Chemical Transformations Involving Trimethyl 2,4,6 Tribromophenoxy Silane

Hydrolytic Stability and Degradation Pathways of Siloxane Bonds in Trimethyl(2,4,6-tribromophenoxy)silane

The silicon-oxygen bond in silyl (B83357) ethers is susceptible to hydrolysis, a reaction that cleaves the bond to yield a silanol (B1196071) and an alcohol or phenol (B47542). wikipedia.orgnih.gov The stability of the Si-O-C linkage in trimethyl(2,4,6-tribromophenoxy)silane is significantly influenced by the surrounding chemical environment, particularly the presence of acid or base catalysts.

Under neutral conditions, the hydrolysis of silyl ethers is generally slow. However, the reaction is accelerated by both acidic and basic conditions. The mechanism involves the nucleophilic attack of water on the silicon atom. In acidic media, the oxygen atom of the siloxane bond is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by a water molecule. In basic media, the hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate silicon intermediate which then breaks down.

The degradation pathway of trimethyl(2,4,6-tribromophenoxy)silane via hydrolysis results in the formation of trimethylsilanol (B90980) and 2,4,6-tribromophenol (B41969). The trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane (B120664) and water.

The table below summarizes the key factors influencing the hydrolytic stability of the siloxane bond in this compound.

| Factor | Influence on Hydrolytic Stability | Mechanism |

| pH | Decreased stability in acidic or basic conditions | Acid catalysis involves protonation of the ether oxygen, increasing the electrophilicity of the silicon atom. Base catalysis involves direct nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov |

| Steric Hindrance | Increased stability with bulkier groups | The trimethylsilyl (B98337) group offers moderate steric hindrance. Larger alkylsilyl groups would further increase stability. wikipedia.org |

| Temperature | Decreased stability at higher temperatures | Increased kinetic energy of molecules overcomes the activation energy barrier for the hydrolysis reaction. |

| Solvent Polarity | Increased rate of hydrolysis in polar protic solvents | Polar protic solvents can stabilize the transition states and participate in the hydrolysis reaction. |

Reactivity with Nucleophiles and Electrophiles: Substitutional and Addition Reactions

The presence of multiple reactive sites in trimethyl(2,4,6-tribromophenoxy)silane allows for a range of reactions with both nucleophiles and electrophiles.

Reactivity with Nucleophiles: The primary site for nucleophilic attack is the electrophilic silicon atom. Strong nucleophiles can displace the 2,4,6-tribromophenoxide leaving group. This is a typical nucleophilic substitution reaction at the silicon center. purkh.com The reactivity towards nucleophiles is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as fluoride (B91410) ions, are particularly effective at cleaving silicon-oxygen bonds. wikipedia.org

Nucleophilic aromatic substitution on the tribromophenoxy ring is also a theoretical possibility. The electron-withdrawing nature of the three bromine atoms makes the aromatic ring electron-deficient and more susceptible to attack by strong nucleophiles. However, such reactions typically require harsh conditions.

Reactivity with Electrophiles: The tribromophenoxy moiety is the primary site for electrophilic attack. The oxygen atom, being an activating group, directs incoming electrophiles to the ortho and para positions. britannica.comucalgary.ca However, in trimethyl(2,4,6-tribromophenoxy)silane, these positions are already substituted with bromine atoms. The bromine atoms themselves are deactivating groups. Therefore, further electrophilic substitution on the aromatic ring would be significantly hindered and would require forcing conditions. If a reaction were to occur, it might involve ipso-substitution, where an incoming electrophile replaces one of the existing bromine atoms. wikipedia.org

The following table outlines the potential reactions with various nucleophiles and electrophiles.

| Reagent Type | Example Reagent | Potential Reaction Site | Reaction Type | Expected Products |

| Nucleophile | Methyllithium (CH₃Li) | Silicon atom | Nucleophilic Substitution | 2,4,6-tribromophenoxide and tetramethylsilane (B1202638) wikipedia.org |

| Nucleophile | Tetrabutylammonium (B224687) fluoride (TBAF) | Silicon atom | Nucleophilic Substitution | 2,4,6-tribromophenoxide and trimethylsilyl fluoride |

| Electrophile | Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ | Aromatic ring | Electrophilic Aromatic Substitution (Ipso) | Potential for replacement of a bromine atom with a nitro group (requires harsh conditions) |

| Electrophile | Bromine (Br₂) with a Lewis acid catalyst | Aromatic ring | Electrophilic Aromatic Substitution | Further bromination is unlikely due to the already heavily substituted and deactivated ring. |

Thermal Decomposition Pathways and Products of Trimethyl(2,4,6-tribromophenoxy)silane

The thermal stability of trimethyl(2,4,6-tribromophenoxy)silane is limited by the strength of its covalent bonds. At elevated temperatures, the molecule is expected to undergo decomposition through various pathways, primarily involving homolytic bond cleavage to generate radical species. The most likely bonds to break are the Si-O, C-Br, and Si-C bonds.

The decomposition of similar brominated flame retardants often proceeds via the cleavage of C-Br bonds, releasing bromine radicals that can then participate in radical chain reactions. cdu.edu.aucetjournal.it Similarly, the Si-O bond can also undergo homolytic cleavage. The resulting radicals can then undergo a variety of reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of products.

Below is a table of potential thermal decomposition products and the pathways leading to their formation.

| Potential Product | Formation Pathway |

| 2,4,6-Tribromophenol | Cleavage of the Si-O bond followed by hydrogen abstraction by the phenoxy radical. |

| Hexamethyldisiloxane | Dimerization of trimethylsilyl radicals or condensation of trimethylsilanol. |

| Brominated dibenzofurans/dibenzodioxins | Secondary reactions of tribromophenoxy radicals at high temperatures. cdu.edu.au |

| Hydrogen Bromide (HBr) | Abstraction of hydrogen atoms by bromine radicals. |

| Methane | Abstraction of hydrogen atoms by methyl radicals formed from Si-C bond cleavage. |

Photochemical Transformations and Stability of Trimethyl(2,4,6-tribromophenoxy)silane

Exposure to ultraviolet (UV) radiation can induce photochemical transformations in trimethyl(2,4,6-tribromophenoxy)silane. The aromatic moiety can absorb UV light, leading to the formation of electronically excited states. youtube.com These excited states can then undergo various reactions, most notably the homolytic cleavage of the C-Br bonds. This process, known as photodebromination, is a common degradation pathway for polybrominated aromatic compounds. nih.gov

The photolysis of C-Br bonds generates aryl and bromine radicals. The aryl radicals can then abstract hydrogen atoms from the solvent or other molecules to form less brominated phenoxysilanes. The bromine radicals can also participate in subsequent reactions. Photolytic cleavage of the Si-O bond is another possible transformation pathway.

The following table details potential photochemical transformations.

| Transformation | Wavelength | Proposed Mechanism | Potential Products |

| Photodebromination | UV-B, UV-C | Homolytic cleavage of a C-Br bond upon photoexcitation of the aromatic ring. | Trimethyl(dibromophenoxy)silane, Trimethyl(bromophenoxy)silane, and HBr. |

| Si-O Bond Cleavage | UV-C | Homolytic cleavage of the Si-O bond. | 2,4,6-tribromophenoxy radical and trimethylsilyl radical. |

| Photo-oxidation | UV in the presence of O₂ | Reactions involving singlet oxygen or other reactive oxygen species generated photochemically. | Oxidized aromatic products, such as brominated phenols and quinones. |

Mechanistic Investigations of Bromine Reactivity on the Tribromophenoxy Moiety

The three bromine atoms on the phenoxy group are not inert and can participate in specific chemical reactions. One of the most significant reactions is reductive debromination. This process has been observed for other polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), under both abiotic and biotic conditions. berkeley.edunih.govnih.gov

Mechanistically, reductive debromination often proceeds via an electron transfer mechanism. mdpi.com A reducing agent, such as zero-valent iron or microbial enzymes, can donate an electron to the aromatic ring, forming a radical anion. This intermediate is unstable and can expel a bromide ion, resulting in the formation of an aryl radical. The aryl radical then abstracts a hydrogen atom to yield the debrominated product. The position of the bromine atom (ortho, meta, or para) can influence the rate of debromination.

The table below outlines possible reactions involving the bromine atoms.

| Reaction Type | Reagents/Conditions | Mechanism | Potential Products |

| Reductive Debromination | Zero-valent iron (Fe⁰) | Electron transfer from Fe⁰ to the aromatic ring, followed by bromide elimination and hydrogen abstraction. | Trimethyl(2,4-dibromophenoxy)silane, Trimethyl(2,6-dibromophenoxy)silane, and other less brominated congeners. |

| Microbial Debromination | Anaerobic microorganisms | Enzymatically catalyzed reductive dehalogenation. frontiersin.org | A mixture of less brominated trimethyl(bromophenoxy)silanes. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOCH₃) under harsh conditions | Addition-elimination or elimination-addition (benzyne) mechanism. | Trimethyl(bromo-dimethoxyphenoxy)silane. |

Advanced Applications of Trimethyl 2,4,6 Tribromophenoxy Silane in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Novel Organosilicon Polymers and Hybrid Materials

The structure of trimethyl(2,4,6-tribromophenoxy)silane makes it a promising candidate as a monomer or precursor for the synthesis of new organosilicon polymers and hybrid materials. The presence of the tribromophenoxy group is particularly noteworthy, as it can impart desirable properties such as flame retardancy and high refractive index to the resulting polymeric structures.

Polycondensation is a fundamental process for the formation of many silicon-containing polymers. rsc.org In this context, trimethyl(2,4,6-tribromophenoxy)silane can potentially undergo hydrolysis of its trimethylsilyl (B98337) ether linkage to form a silanol (B1196071) intermediate. This reactive silanol can then participate in condensation reactions with other monomers, such as dichlorosilanes or other alkoxysilanes, to form a polysiloxane backbone. The 2,4,6-tribromophenoxy group would remain as a pendant group on the polymer chain, influencing the final properties of the material.

The general reaction scheme for such a polycondensation could be envisioned as follows:

Hydrolysis: (CH₃)₃Si-O-C₆H₂Br₃ + H₂O → HO-Si(CH₃)₃ + HOC₆H₂Br₃ (or direct reaction with a dihalosilane)

Condensation: n R₂SiCl₂ + n HOC₆H₂Br₃ → [-Si(R₂)-O-C₆H₂Br₃-]n + 2n HCl

The resulting polymer would feature a silicon-oxygen-carbon linkage in the backbone, incorporating the bulky and electron-rich tribromophenoxy moiety. The properties of these polymers could be tailored by varying the 'R' group on the silicon comonomer.

Table 1: Potential Properties of Polysiloxanes Incorporating a 2,4,6-Tribromophenoxy Moiety

| Property | Expected Outcome | Rationale |

|---|---|---|

| Flame Retardancy | High | The high bromine content from the tribromophenoxy group can act as a radical scavenger in the gas phase during combustion. |

| Thermal Stability | Moderate to High | The Si-O backbone is known for its thermal stability, although the C-O bond might be a point of thermal degradation. |

| Refractive Index | High | The presence of heavy bromine atoms and the aromatic ring typically leads to an increase in the refractive index of the polymer. |

| Solubility | Potentially good in organic solvents | The bulky organic group may enhance solubility compared to unsubstituted polysiloxanes. |

Silanes are widely utilized as cross-linking agents to improve the mechanical and thermal properties of various polymers. sinosil.comcfmats.com Trimethyl(2,4,6-tribromophenoxy)silane, after hydrolysis to its corresponding silanol, could act as a cross-linking agent. The silanol can react with hydroxyl or other reactive groups on polymer chains, forming stable siloxane bridges (Si-O-Si). researchgate.net This process, often referred to as moisture curing, is common in the production of cross-linked polyethylene (B3416737) (PEX) and other thermosetting materials. researchgate.netcore.ac.uk

The incorporation of the tribromophenoxy group into the cross-links could simultaneously enhance the flame retardancy of the polymer matrix. This dual functionality as both a cross-linker and a flame-retardant additive makes it a potentially valuable component in the formulation of high-performance plastics for electronics, construction, and automotive applications. polymateadditives.comscbt.comnih.gov

The reactivity of the silane (B1218182) functional group allows for its use in surface modification and grafting. nih.govrsc.org Trimethyl(2,4,6-tribromophenoxy)silane can be used to modify the surface of inorganic materials such as silica (B1680970), glass, and metal oxides. The silane can react with surface hydroxyl groups to form a covalent bond, creating a surface layer of tribromophenoxy groups. nih.gov This modification would drastically alter the surface properties, making it more hydrophobic and potentially imparting flame retardant characteristics to the substrate.

In polymer science, this compound could be used for "grafting from" or "grafting to" polymerization. nih.govmdpi.com In a "grafting to" approach, a pre-synthesized polymer with reactive end groups could be attached to a surface previously modified with the silane. In "grafting from," the tribromophenoxy group could potentially be functionalized to act as an initiation site for the growth of polymer chains from the surface.

Table 2: Potential Applications of Surface Modification with Trimethyl(2,4,6-tribromophenoxy)silane

| Application Area | Description of Use | Expected Benefit |

|---|---|---|

| Flame Retardant Fillers | Coating inorganic fillers (e.g., silica, alumina) for incorporation into polymer composites. | Improved compatibility with the polymer matrix and enhanced flame retardancy of the composite. |

| Hydrophobic Coatings | Creating water-repellent surfaces on glass or ceramics. | Increased contact angle and reduced surface energy. |

| Adhesion Promotion | Acting as a coupling agent between an inorganic substrate and an organic polymer matrix. | Improved interfacial adhesion and mechanical strength of the composite material. researchgate.net |

Role as a Reagent in Organic Synthesis: Specific Reactions and Functional Group Transformations

Beyond materials science, trimethyl(2,4,6-tribromophenoxy)silane can serve as a valuable reagent in organic synthesis, primarily due to the lability of the silicon-oxygen bond and the unique properties of the tribromophenoxy moiety.

The trimethylsilyl group can be considered a protecting group for the phenolic hydroxyl of 2,4,6-tribromophenol (B41969). The Si-O bond in silyl (B83357) ethers can be cleaved under various conditions, allowing for the transfer of the tribromophenoxy group to other molecules. nih.govresearchgate.netresearchgate.net This transformation is particularly useful for introducing this bulky, electron-withdrawing, and bromine-rich functional group into organic scaffolds.

For instance, in the presence of a Lewis acid or a fluoride (B91410) source, the silyl ether can be activated, and the tribromophenoxy group can act as a nucleophile or be transferred to an electrophilic carbon center. This could be advantageous in the synthesis of complex molecules where direct bromination of a phenol (B47542) might not be feasible or selective. The reaction would likely proceed via nucleophilic attack on an electrophile, with the trimethylsilyl group being eliminated as a stable and volatile byproduct.

A general representation of this application would be: R-X + (CH₃)₃Si-O-C₆H₂Br₃ --(Catalyst)--> R-O-C₆H₂Br₃ + (CH₃)₃Si-X (where R-X is a suitable organic electrophile)

Silyl ethers are extensively used as protecting groups for alcohols and phenols in multi-step organic synthesis due to their ease of formation and selective removal. fiveable.mepearson.comlibretexts.orgwikipedia.org Trimethyl(2,4,6-tribromophenoxy)silane itself is a protected form of 2,4,6-tribromophenol. More broadly, the underlying principle of silyl ether chemistry allows for the conceptual use of the trimethylsilyl group to protect hydroxyl functionalities.

The stability of the trimethylsilyl ether of 2,4,6-tribromophenol would be influenced by the steric bulk and electronic nature of the tribromophenyl group. The cleavage of the trimethylsilyl group can typically be achieved under mild acidic or basic conditions or by using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me This allows for the deprotection of the phenol under conditions that may not affect other sensitive functional groups within a complex molecule. The choice of deprotection conditions can be fine-tuned, offering synthetic flexibility. fiveable.melibretexts.org

Table 3: Comparison of Silyl Protecting Groups

| Silyl Group | Common Abbreviation | Relative Stability to Acid Hydrolysis | Key Features |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Easily cleaved, often volatile byproducts. wikipedia.org |

| Triethylsilyl | TES | Moderate | More stable than TMS. |

| tert-Butyldimethylsilyl | TBDMS or TBS | High | Much more stable than TMS, widely used. |

| Triisopropylsilyl | TIPS | Very High | Very bulky, providing high stability. |

While not a protecting group itself in the traditional sense of masking a reactive site on a substrate, trimethyl(2,4,6-tribromophenoxy)silane serves as a stable, handleable source of the 2,4,6-tribromophenoxy anion for synthetic applications.

Catalytic Applications and Ligand Precursors in Transition Metal Catalysis

While direct catalytic applications of trimethyl(2,4,6-tribromophenoxy)silane have not been documented in readily available research, its chemical structure suggests potential as a precursor for synthesizing ligands for transition metal catalysis. The core concept revolves around the aryloxide group, which can serve as a ligand for various metal centers.

The trimethylsilyl group can act as a protecting group for the phenolic oxygen. Cleavage of the Si-O bond would yield the 2,4,6-tribromophenoxide anion. This anion, or the neutral 2,4,6-tribromophenol, could then be coordinated to a transition metal. The steric and electronic properties of the resulting metal complex would be influenced by the three bromine atoms on the phenyl ring. These bulky and electron-withdrawing substituents could modulate the reactivity and selectivity of the metal catalyst.

Furthermore, the bromine atoms themselves offer sites for further functionalization. Through cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, the bromine atoms could be replaced with other functional groups. organic-chemistry.orgnih.govwikipedia.orgnih.govresearchgate.nettcichemicals.com This would allow for the synthesis of a diverse library of ligands with tailored properties. For instance, phosphine (B1218219) groups, which are ubiquitous in catalysis, could be introduced to create bidentate or tridentate phosphine-aryloxide ligands. The synthesis of such complex ligands is a common strategy to fine-tune the performance of transition metal catalysts for a wide range of organic transformations.

Electronic and Optical Properties of Materials Incorporating Trimethyl(2,4,6-tribromophenoxy)silane Derivatives

There is a lack of specific studies on the electronic and optical properties of materials directly incorporating trimethyl(2,4,6-tribromophenoxy)silane. However, the properties of related brominated aromatic compounds and organosilicon polymers provide some insights into the potential characteristics of such materials.

The incorporation of bromine atoms into aromatic systems is known to influence their electronic and optical properties. The heavy atom effect of bromine can enhance intersystem crossing, potentially leading to interesting photophysical behaviors such as phosphorescence. Moreover, the electron-withdrawing nature of bromine can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system, thereby affecting its absorption and emission spectra. Research on other brominated organic compounds has shown that they can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netnih.govrochester.edujhuapl.eduacrhem.org

The silane functional group in trimethyl(2,4,6-tribromophenoxy)silane provides a reactive handle for incorporating the tribromophenoxy moiety into polymeric structures. For example, it could be co-polymerized with other silane monomers to create polysiloxanes or other organosilicon polymers. mdpi.com The resulting polymers would have the tribromophenoxy group as a pendant side chain. The properties of such polymers would be a composite of the polysiloxane backbone and the electronic characteristics of the brominated aromatic side chain. It is conceivable that by carefully designing the polymer architecture, materials with specific electronic or optical properties, such as high refractive index or specific luminescence characteristics, could be developed. The photoluminescence of polymers can be significantly influenced by the nature of their side chains. bohrium.com

Computational and Theoretical Studies of Trimethyl 2,4,6 Tribromophenoxy Silane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

No specific DFT studies on trimethyl(2,4,6-tribromophenoxy)silane were identified. Such a study would typically involve optimizing the molecular geometry to determine bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for understanding the molecule's reactivity. Mulliken population analysis could also be performed to understand the charge distribution within the molecule.

Ab Initio Methods for High-Accuracy Predictions

There is no available research that applies high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to trimethyl(2,4,6-tribromophenoxy)silane. These methods, while computationally more demanding than DFT, offer a higher level of accuracy for molecular properties and would be valuable for benchmarking DFT results.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra is a standard practice in computational chemistry. However, no studies were found that performed these predictions for trimethyl(2,4,6-tribromophenoxy)silane and compared them with experimental data for validation.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

The study of reaction mechanisms involving trimethyl(2,4,6-tribromophenoxy)silane, such as its thermal degradation or reactions with atmospheric radicals, would require computational modeling to identify transition states and calculate activation energies. This type of research is crucial for understanding its environmental fate and persistence. Regrettably, no such reaction pathway modeling has been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide valuable insights into the conformational flexibility of the trimethylsilyl (B98337) group and the phenoxy ring, as well as the nature of intermolecular interactions in condensed phases. This information is important for understanding its physical properties and behavior in biological systems. At present, there are no published MD simulation studies specifically targeting trimethyl(2,4,6-tribromophenoxy)silane.

Analytical Methodologies for Detection and Quantification of Trimethyl 2,4,6 Tribromophenoxy Silane in Complex Matrices

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating trimethyl(2,4,6-tribromophenoxy)silane from impurities, byproducts, or other components within a sample. This separation is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a compound like trimethyl(2,4,6-tribromophenoxy)silane, a reversed-phase HPLC method is typically the most effective approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The hydrophobic nature of the trimethylsilyl (B98337) group and the tribromophenyl moiety suggests strong retention on a nonpolar stationary phase, such as C18-silica. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water allows for the fine-tuning of the retention time. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the target compound while separating it from more polar or less retained impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the tribromophenoxy group.

Table 1: Illustrative HPLC Parameters for the Analysis of Trimethyl(2,4,6-tribromophenoxy)silane

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Expected Retention Time | ~12.5 min |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the silyl (B83357) ether structure of trimethyl(2,4,6-tribromophenoxy)silane, it is expected to have sufficient volatility and thermal stability for GC analysis. A nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is suitable for separating this compound based on its boiling point and interaction with the stationary phase.

The choice of detector is critical for achieving high sensitivity and selectivity. A Flame Ionization Detector (FID) can be used for general-purpose quantification, as it responds to the carbon atoms in the molecule. However, due to the presence of three bromine atoms, an Electron Capture Detector (ECD) would offer significantly higher sensitivity and selectivity. The ECD is highly responsive to halogenated compounds, making it ideal for trace-level analysis of trimethyl(2,4,6-tribromophenoxy)silane in complex matrices.

Table 2: Example GC Parameters for the Analysis of Trimethyl(2,4,6-tribromophenoxy)silane

| Parameter | Value |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

| Expected Retention Time | ~14.2 min |

Spectroscopic Quantification Methods

Spectroscopic techniques are employed for the quantification of pure or separated trimethyl(2,4,6-tribromophenoxy)silane. These methods rely on the interaction of the molecule with electromagnetic radiation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve using a standard of the same compound. In ¹H qNMR, the integral of a specific resonance signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.

For trimethyl(2,4,6-tribromophenoxy)silane, the sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group is an ideal signal for quantification due to its distinct chemical shift and lack of complex splitting. An internal standard that does not have signals overlapping with the analyte's resonances, such as maleic acid or 1,3,5-trinitrobenzene, would be chosen.

Table 3: Hypothetical ¹H qNMR Parameters for Trimethyl(2,4,6-tribromophenoxy)silane Quantification

| Parameter | Value |

|---|---|

| Spectrometer Frequency | 400 MHz |

| Solvent | Chloroform-d (CDCl₃) |

| Analyte Signal | Trimethylsilyl protons (singlet) |

| Expected Chemical Shift | ~0.4 ppm |

| Internal Standard | Maleic Acid |

| Standard Signal | Vinylic protons (singlet) at ~6.3 ppm |

| Relaxation Delay (D1) | 30 s |

| Number of Scans | 16 |

UV-Vis spectroscopy is a straightforward and widely used technique for determining the concentration of analytes that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The 2,4,6-tribromophenoxy group in the molecule acts as a chromophore, exhibiting characteristic absorbance in the UV range.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify trimethyl(2,4,6-tribromophenoxy)silane, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Representative Data for a UV-Vis Calibration Curve of Trimethyl(2,4,6-tribromophenoxy)silane

| Concentration (mg/L) | Absorbance at λmax (e.g., 285 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

Advanced Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. For trimethyl(2,4,6-tribromophenoxy)silane, electron ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or cleavage of the Si-O bond. The isotopic pattern resulting from the three bromine atoms would be a highly distinctive feature for identification.

Tandem mass spectrometry (MS/MS), as in GC-MS/MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers even greater selectivity and sensitivity. In this approach, a specific precursor ion from the analyte is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), is highly effective at reducing matrix interference and achieving very low detection limits. For trimethyl(2,4,6-tribromophenoxy)silane, a potential SRM transition could involve monitoring the fragmentation of the molecular ion to a characteristic fragment ion.

Table 5: Potential Mass Spectrometric Data for Trimethyl(2,4,6-tribromophenoxy)silane

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Ionization (EI) for GC-MS |

| Expected Molecular Ion (M+) | A cluster of isotopic peaks due to Br isotopes |

| Key Fragment Ions (m/z) | Fragments corresponding to [M-CH₃]⁺, [Si(CH₃)₃]⁺, and [C₆H₂Br₃O]⁺ |

| MS/MS Transition (SRM) | [M]⁺ → [M-CH₃]⁺ (hypothetical) |

Future Directions and Emerging Research Avenues for Trimethyl 2,4,6 Tribromophenoxy Silane

Development of Green Chemistry Approaches for Synthesis and Application

Future research will heavily emphasize the development of environmentally benign synthesis routes for trimethyl(2,4,6-tribromophenoxy)silane, moving away from traditional methods that may involve hazardous solvents and stoichiometric reagents.

Catalytic Silylation: A key research avenue is the use of catalytic methods for the silylation of 2,4,6-tribromophenol (B41969). Transition-metal catalysts or organocatalysts could enable the reaction with silylating agents under milder conditions, reducing energy consumption and waste. nih.govnih.gov The development of reusable solid catalysts, such as silica-supported reagents, presents a particularly sustainable option that simplifies product purification and minimizes waste streams. researchgate.net

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions or the use of greener solvents like deep eutectic solvents (DES) is a promising trend. researchgate.netrsc.org Such approaches can significantly reduce the environmental footprint of the synthesis process by eliminating the need for volatile organic compounds (VOCs).

Atom Economy: Synthesis strategies that maximize atom economy will be prioritized. This includes exploring direct C-H silylation techniques on the phenol (B47542) ring, although this is more challenging with a pre-brominated substrate, or developing one-pot procedures that combine bromination and silylation, thereby reducing intermediate isolation steps and associated waste.

The application of green chemistry principles also extends to its use. Research could focus on designing systems where the silane (B1218182) acts not just as a flame retardant but also serves a secondary purpose, such as a processing aid or a compatibilizer in polymer blends, thereby reducing the total number of additives required.

Exploration of Novel Derivatives with Enhanced Reactivity or Specific Functions

The functional versatility of the Si-O-C linkage is a gateway to a new generation of derivatives with tailored properties. Research is moving towards creating molecules with enhanced performance or entirely new functionalities beyond flame retardancy.

Modification of the Silyl (B83357) Group: Replacing the trimethylsilyl (B98337) group with other organosilyl moieties can profoundly alter the compound's properties. For instance, introducing longer alkyl chains could enhance hydrophobicity for applications in moisture-resistant coatings. Incorporating reactive groups like vinyl or amino functionalities would allow the molecule to be covalently bonded into a polymer matrix. mdpi.comzmsilane.comrussoindustrial.ru This "reactive flame retardant" approach can prevent leaching, a significant environmental concern with additive flame retardants. bromxchem.com

Tuning Reactivity: The reactivity of the Si-O bond can be tuned. For example, creating derivatives with more sterically hindered silyl groups could increase the compound's hydrolytic stability, making it more durable in harsh environments. Conversely, designing more labile derivatives could be useful for controlled release applications or for facilitating degradation at the end of the product's life. acs.orgwacker.com

Functional Payloads: The silane can be viewed as a carrier for the tribromophenoxy group. Future derivatives could incorporate additional functional groups to create multifunctional materials. For example, fluorescent tags could be added for sensing and imaging applications, or antimicrobial moieties could be included to create materials that are both fire-resistant and hygienic. researchgate.netnih.gov

A summary of potential modifications and their expected outcomes is presented in the table below.

| Modification Strategy | Potential Derivative Group | Desired Function/Property |

| Increase Reactivity/Polymerizability | Vinylsilyl, Acryloxysilyl | Covalent bonding into polymer matrix, reduced leaching |

| Enhance Hydrophobicity | Alkyldimethylsilyl (e.g., t-butyldimethylsilyl) | Improved moisture resistance, use in coatings |

| Improve Hydrolytic Stability | Triisopropylsilyl (TIPS) | Increased durability in harsh chemical environments |

| Introduce New Functionality | Aminopropylsilyl, Mercaptopropylsilyl | Adhesion promotion, surface modification, nanoparticle functionalization |

| Create Multifunctional Materials | Silyl groups with attached chromophores or biocides | Combined flame retardancy with sensing or antimicrobial properties |

This table is generated based on established principles of organosilane chemistry and represents potential future research directions.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of trimethyl(2,4,6-tribromophenoxy)silane make it a candidate for use in high-performance materials and nanotechnology, where conventional flame retardants may not be suitable.

Nanocomposites: A significant area of research is the incorporation of this molecule into polymer nanocomposites. It could act as a surface modifier for inorganic nanofillers like silica (B1680970), clay, or carbon nanotubes. researchgate.net The silane end would bind to the filler surface, while the tribromophenoxy group would provide a flame-retardant "corona," leading to better dispersion of the nanofiller and improved fire safety of the composite material.

High-Performance Coatings: The thermal stability and potential hydrophobicity imparted by the molecule could be exploited in protective coatings. zmsilane.comrussoindustrial.rucfsilicones.com Research could focus on formulating sol-gel coatings where the silane is a key precursor, resulting in a durable, fire-resistant, and water-repellent surface for textiles, wood, or metals.

Functionalized Nanoparticles: Silane chemistry is widely used to functionalize the surface of nanoparticles for various applications. nih.govaip.org Trimethyl(2,4,6-tribromophenoxy)silane could be used to coat nanoparticles (e.g., iron oxide, titania) to create novel flame-retardant additives that operate on the nanoscale, potentially offering greater efficiency and less impact on the bulk properties of the material.

Role in Sustainable Chemical Processes and Circular Economy Initiatives

As the chemical industry shifts towards a circular economy, the lifecycle of additives like flame retardants is under intense scrutiny. Future research must address how trimethyl(2,4,6-tribromophenoxy)silane fits into this paradigm.

Design for Recycling: A critical research question is how the presence of this silylated flame retardant affects the recyclability of plastics. mdpi.commgg-polymers.com Studies are needed to determine if the Si-O bond influences thermal degradation pathways during melt reprocessing and whether it interferes with or aids in the separation of plastic streams. The stability of organosilanes could potentially make plastics more robust for mechanical recycling. bsef.com

Bromine and Silicon Recovery: An important aspect of a circular economy is the recovery of valuable elements. Research into chemical recycling processes that could selectively cleave the Si-O and C-Br bonds would be highly valuable. rsc.orgethz.ch This could allow for the recovery of the bromine for reuse in new flame retardants and the silicon-containing fragment for other applications, closing the material loop. bsef.com

Biodegradable Silicones: There is growing interest in developing biodegradable organosilicon compounds. cfsilicones.com While the tribromophenol moiety is persistent, future research could explore designing related silylated compounds where the organic part is biodegradable, and the siloxane bond can be cleaved under specific environmental conditions, reducing long-term persistence.

The integration of such compounds into a circular economy model is a complex challenge, as outlined in the table below.

| Circular Economy Aspect | Research Focus for Trimethyl(2,4,6-tribromophenoxy)silane | Potential Benefits |

| Mechanical Recycling | Assess the thermal stability and impact on polymer melt flow during reprocessing. | Enhanced durability of recycled plastics. |

| Chemical Recycling | Develop selective cleavage methods for Si-O and C-Br bonds. | Recovery and reuse of bromine and silicon resources. |

| End-of-Life Management | Investigate degradation pathways and potential for creating less persistent derivatives. | Reduced environmental accumulation. |

| Sustainable Sourcing | Utilize bio-based phenols or silicon derived from renewable sources (e.g., rice husk ash). | Lowering the carbon footprint of the compound. |

This table outlines key research areas to align the use of this compound with circular economy principles.

Untapped Potential in Interdisciplinary Research Fields

The unique structure of trimethyl(2,4,6-tribromophenoxy)silane opens doors to applications beyond materials science, in fields that can leverage its specific chemical characteristics.

Biomedical Materials: While halogenated compounds require careful toxicological assessment, the use of functionalized silanes in biomedical applications is well-established. mdpi.comaip.org Derivatives of this compound could be investigated for specialized applications where both high density and surface reactivity are needed, such as in radiopaque coatings for medical devices or as components in dental composites, provided biocompatibility can be demonstrated. The silyl group can be functionalized to improve biocompatibility or to attach bioactive molecules. nih.govacs.org

Environmental Science and Sensing: 2,4,6-tribromophenol is a known environmental pollutant and metabolite of larger brominated flame retardants. wikipedia.org Trimethyl(2,4,6-tribromophenoxy)silane could serve as a stable, less polar reference standard for environmental analysis. Furthermore, derivatives could be designed as molecular probes for detecting brominated compounds in environmental samples or as selective sorbents for remediation technologies.

Organic Synthesis: The Si-O bond in phenoxy silanes can be cleaved under specific conditions, making them useful as protecting groups for phenols in complex organic syntheses. The stability of the trimethylsilyl group in this context allows it to protect the phenolic hydroxyl group while other chemical transformations are carried out on a different part of a molecule. Research could explore its utility as a bulky, electron-withdrawing protecting group in multi-step synthetic pathways. acs.org

Q & A

Q. What synthetic methodologies are effective for preparing Silane, trimethyl(2,4,6-tribromophenoxy)-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between trimethylchlorosilane and 2,4,6-tribromophenol under anhydrous conditions. Key steps include:

- Solvent Selection : Use aprotic solvents like tetrahydrofuran (THF) to enhance reactivity, as seen in analogous phosphazene syntheses .

- Catalysis : Triethylamine (EtN) is critical for neutralizing HCl byproducts and improving yield .

- Purification : Column chromatography or recrystallization from toluene/hexane mixtures ensures high purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of Silane, trimethyl(2,4,6-tribromophenoxy)- post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- H/C NMR : Identify methyl groups (δ ~0.5 ppm for Si–CH) and aromatic protons (δ 7.2–7.8 ppm) from the tribromophenoxy moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M] at m/z 467.7 (CHBrOSi).

- Elemental Analysis : Validate Br content (~51.3% by weight) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bromine substitution patterns for analogous tribromophenoxy compounds?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in substitution geometry, as demonstrated in phosphazene structural studies .

- Isotopic Labeling : Use deuterated analogs (e.g., 2,4,6-trimethylphenol-d) to distinguish overlapping signals in NMR .

- Computational Modeling : Compare experimental data (e.g., bond angles) with density functional theory (DFT)-optimized structures .

Q. How can thermal stability and decomposition pathways of Silane, trimethyl(2,4,6-tribromophenoxy)- be systematically evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–600°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point ~230°C, similar to tribromophenoxy triazine derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., HBr, brominated aromatics) .

Q. What mechanistic insights govern the reactivity of Silane, trimethyl(2,4,6-tribromophenoxy)- with nucleophiles in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Vary nucleophile (e.g., Grignard reagents, amines) concentrations and track reaction rates via F NMR (if fluorinated analogs are used).

- Silicon-Oxygen Bond Analysis : Use attenuated total reflectance infrared (ATR-IR) spectroscopy to monitor Si–O cleavage (stretching ~1000–1100 cm).

- Catalytic Screening : Test Pd(PPh) or CuI for mediating cross-couplings, referencing analogous organosilane protocols .

Q. How can flame-retardant properties of Silane, trimethyl(2,4,6-tribromophenoxy)- be quantitatively assessed for material science applications?

Methodological Answer:

- Cone Calorimetry : Measure heat release rate (HRR) and total smoke production when incorporated into polymer matrices.

- Limiting Oxygen Index (LOI) : Determine the minimum O concentration required for combustion (target LOI >30% for effective flame retardancy).

- Synergistic Additives : Evaluate with SbO or phosphates to enhance bromine efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.